REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][N:5]=[C:6]=[S:7].[C:8]1([NH:14][NH2:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1>[CH3:1][O:2][CH2:3][CH2:4][NH:5][C:6](=[S:7])[NH:15][NH:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
COCCN=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after adding
|
Type
|
CUSTOM
|
Details
|
the reaction for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
crystals thus formed
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The yield for the product
|
Name
|
|
Type
|
product
|
Smiles
|
COCCNC(NNC1=CC=CC=C1)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |